Thiophene-2,3-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of thiophene-2,3-dicarboxylic acid and its derivatives can be achieved through various methods. One approach involves the palladium-catalyzed perarylation of thiophene carboxylic acids, where the process is accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products (Nakano et al., 2008). Another method involves the environmental-friendly synthesis from thiophene through a series of reactions including bromination, Grignard reaction, and oxidation, achieving an overall yield of 74% (Guo Hai, 2007).
Molecular Structure Analysis
Thiophene-2,3-dicarboxylic acid's molecular structure is crucial for its reactivity and properties. Studies using density functional theory (DFT) have calculated the molecular structure and vibrational spectra of thiophene carboxylic acids, providing insights into their stability and reactivity (Magdaline & Chithambarathanu, 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its carboxylic acid groups for functionalization or incorporation into larger molecules. For instance, thiophene carboxylic acids can engage in rhodium-catalyzed decarboxylative C-H arylation, offering a pathway to biaryl scaffolds with diverse substitution patterns in a single step (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of thiophene-2,3-dicarboxylic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The synthesis and analysis of thiophene-2,5-diphosphonate metal-organic frameworks illustrate the impact of thiophene derivatives on material properties, including hydration/dehydration processes (Rueff et al., 2012).
Scientific Research Applications
Catalyzed Perarylation of Thiophene Carboxylic Acids : Nakano et al. (2008) discussed the efficient perarylation of thiophene carboxylic acids, which involves cleavage of C-H bonds and decarboxylation in the presence of a palladium catalyst, yielding tetraarylated products. This study contributes to the field of organic synthesis and catalysis (Nakano et al., 2008).
Functionalization in Metal-Organic Frameworks (MOFs) : Wang et al. (2016) synthesized microporous lanthanide-based MOFs using a methyl-substituted thiophene dicarboxylate. These MOFs exhibited gas adsorption, sensing properties, and significant magnetocaloric effects, demonstrating their potential in materials science and sensing technologies (Wang et al., 2016).
Coordination Polymers with Cadmium : Xue et al. (2015) explored the synthesis of coordination polymers using a thiophene dicarboxylic acid derivative and cadmium, revealing diverse network structures. This research contributes to the understanding of crystal engineering and coordination chemistry (Xue et al., 2015).
Electrochemical DNA Sensors : Kang et al. (2004) synthesized thiophene derivatives for electrochemical DNA sensors, highlighting the application of thiophene compounds in biotechnology and sensor development (Kang et al., 2004).
Rhodium-catalyzed Alkenylation : Iitsuka et al. (2013) achieved regioselective alkenylation of thiophene carboxylic acids using a rhodium/silver-catalyzed oxidative coupling, demonstrating applications in organic synthesis and catalysis (Iitsuka et al., 2013).
Surfactant Synthesis : Yi (2006) discussed the synthesis of a thiophene amphiphilic surfactant, indicating its application in material science and surfactant chemistry (Yi, 2006).
Safety And Hazards
Future Directions
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry . The synthesized imines doped with lithium bis-(trifluoromethanesulfonyl)imide were examined as hole transporting materials (HTM) in hybrid inorganic-organic perovskite solar cells .
properties
IUPAC Name |
thiophene-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHKYDVSWLFRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292334 | |
Record name | thiophene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2,3-dicarboxylic acid | |
CAS RN |
1451-95-2 | |
Record name | 2,3-Thiophenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thiophene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Thiophenedicarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V973J2YFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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